molecular formula C6H12N2O2 B14469039 Propionamide, N-nitroso-N-propyl- CAS No. 65792-56-5

Propionamide, N-nitroso-N-propyl-

Cat. No.: B14469039
CAS No.: 65792-56-5
M. Wt: 144.17 g/mol
InChI Key: KKIWLGAMEWOSQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-nitroso compounds, including Propionamide, N-nitroso-N-propyl-, typically involves the nitrosation of secondary amines. One efficient method uses tert-butyl nitrite under solvent-free conditions, which offers broad substrate scope, metal and acid-free conditions, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .

Industrial Production Methods: Industrial production methods for nitrosamines often involve similar nitrosation reactions, but on a larger scale. The choice of reagents and conditions may vary to optimize yield, purity, and safety.

Chemical Reactions Analysis

Types of Reactions: Propionamide, N-nitroso-N-propyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Propionamide, N-nitroso-N-propyl- has several scientific research applications:

Comparison with Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomorpholine (NMOR)

Comparison: Propionamide, N-nitroso-N-propyl- is unique in its specific structure and reactivity. Compared to other nitrosamines like NDMA and NDEA, it may have different biological effects and reactivity profiles. For example, NDMA is known for its high carcinogenic potential, while Propionamide, N-nitroso-N-propyl- may have different toxicological properties .

Properties

CAS No.

65792-56-5

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N-nitroso-N-propylpropanamide

InChI

InChI=1S/C6H12N2O2/c1-3-5-8(7-10)6(9)4-2/h3-5H2,1-2H3

InChI Key

KKIWLGAMEWOSQL-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=O)CC)N=O

Origin of Product

United States

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